(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol

P-stereogenic synthesis chiral auxiliary Pudovik reaction

(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol (synonyms: (±)-exo,exo-2,3-camphanediol; cis-exo-camphanediol-2,3) is a bicyclic monoterpene-derived vicinal diol with molecular formula C10H18O2 and molecular weight 170.25 g/mol. The compound features a rigid norbornane [2.2.1] framework bearing two exo-oriented hydroxyl groups at positions 2 and 3, plus a gem-dimethyl group at C-7 and a methyl at C-1, yielding zero rotatable bonds and a computed XLogP3-AA of 1.4.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B12062484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2O)O)C)C
InChIInChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1
InChIKeyAYEOSGBMQHXVER-AZQAYCESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol: CAS 56614-57-4 Sourcing & Identity Baseline for Camphor-Derived Chiral Diol Procurement


(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol (synonyms: (±)-exo,exo-2,3-camphanediol; cis-exo-camphanediol-2,3) is a bicyclic monoterpene-derived vicinal diol with molecular formula C10H18O2 and molecular weight 170.25 g/mol [1]. The compound features a rigid norbornane [2.2.1] framework bearing two exo-oriented hydroxyl groups at positions 2 and 3, plus a gem-dimethyl group at C-7 and a methyl at C-1, yielding zero rotatable bonds and a computed XLogP3-AA of 1.4 [1]. It is commercially available at 97% purity from major suppliers (MACKLIN, Sigma-Aldrich) and serves as a versatile chiral scaffold for constructing asymmetric catalysts, P-stereogenic ligands (CAMDOL platform), chiral auxiliaries, and chiral resolution polymers [2][3].

Why (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol Cannot Be Replaced by Other Chiral Diols: Stereochemical Scarcity in a Compact Scaffold


The (1S,2R,3S,4R) absolute configuration of this compound defines a specific exo,exo-2,3-diol spatial arrangement that is not interchangeable with its trans-camphane-2,3-diol diastereomers, pinane-2,3-diols, or acyclic vicinal diols. Even structurally analogous diastereomers exhibit reversed NMR spectral assignments, as documented for the 2-endo,3-exo vs. 2-exo,3-endo isomers, underscoring the criticality of exact stereochemical specification [1]. When elaborated into CAMDOL (2,3-diphenyl-substituted) or bornane-2,3-diol derivatives, both the rigid bicyclic framework and the angular methyl group at C-1 are essential for the high diastereofacial bias observed in P-stereogenic installations and allylboration reactions [2][3]. Substitution with pinane-2,3-diol, which features a [3.1.1] bicyclic framework rather than the [2.2.1] norbornane core, has been shown to deliver dramatically lower diastereoselectivities (20–30% d.e. vs. ≥94% d.e. attainable from camphor-derived scaffolds), confirming that the scaffold architecture—not merely the presence of a vicinal diol—governs stereochemical outcomes [4].

Quantitative Head-to-Head & Cross-Study Evidence for (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol vs. Comparator Chiral Diols


CAMDOL Derivative Achieves Up to 99:1 dr in P-Stereogenic Pudovik Reactions vs. Historical Auxiliaries

The CAMDOL H-phosphonate (CAMDOL-PHO) derived from the (1S,2R,3S,4R)-camphor-2,3-diol scaffold achieves diastereomeric ratios up to 99:1 and yields up to 97% in stereoselective Pudovik reactions with aldehydes, aldimines, and nitroalkenes, as reported by Zhang et al. (2025) [1]. This significantly exceeds the performance of previously reported centre-chiral and axial-chiral H-phosphonates, for which the authors note 'the development of novel chiral H-phosphonates has remained largely unexplored over the past 25 years' and comparative DFT studies confirmed 'significant superiority' of the CAMDOL scaffold. The angular methyl group at C-1 and the diphenyl-substituted camphor skeleton are mechanistically implicated in this enhanced stereocontrol [1]. In the parent CAMDOL study (2023), diverse P(III)- and P(V)-chiral compounds were produced in high yields and ee values at 50-gram scale with column-free purification [2].

P-stereogenic synthesis chiral auxiliary Pudovik reaction

2-Phenylbornane-2,3-diol Delivers 77–95% ee in Fluoroallylboration, Far Exceeding Pinane-2,3-diol Performance

The 2-phenylbornane-2,3-diol scaffold—constructed directly on the (1S,2R,3S,4R)-camphor-2,3-diol core—delivers gem-difluorinated homoallyl alcohols with 77–95% ee when used as a chiral ligand in asymmetric fluoroallylboration of aldehydes [1]. In contrast, the closest monoterpene-derived diol comparator, (+)-pinane-2,3-diol, provided only 20–30% d.e. when employed as a chiral auxiliary in Simmons-Smith cyclopropanation reactions of α,β-unsaturated aldehydes [2]. Although the reaction types differ, the comparison illustrates the substantially higher stereodifferentiating capacity of the camphor [2.2.1] bicyclic scaffold relative to the pinane [3.1.1] scaffold. The bornane-2,3-diol framework has also been used to produce homoallylic alcohols with 70–85% ee via allylboration with endo-2-phenyl-exo-2,3-bornanediol [3], and a derivative with a pyridin-2-ylmethyl substituent at C-2 achieved moderate ee in diethylzinc additions to benzaldehyde [4].

fluoroallylboration enantioselective synthesis organofluorine chemistry

Scalable Two-Step Synthesis from Camphorquinone in 55% Overall Yield vs. Enzymatic Resolution at 35–40%

Lachance, St-Onge & Hall (2005) reported two practical multigram synthetic routes to camphor-derived chiral diol 1—the direct precursor to the target (1S,2R,3S,4R)-scaffold. Route A, from camphorquinone, affords the diol in two steps at 55% overall yield; Route B, from camphor, proceeds in four steps also at 55% overall yield [1]. By comparison, enzymatic kinetic resolution of racemic camphane-2,3-diol using lipases yields only 35–40% of enantiopure material, with a diastereomeric excess of 99% but severely limited scalability . Iridium-catalyzed asymmetric hydrogenation achieves 85–90% yield with 95% d.e. but requires specialized catalyst systems, while NaBH4 reduction gives only 40–50% yield with 40% d.e. . The column-free CAMDOL protocol from camphorquinone at 50-gram scale further demonstrates that the scaffold is accessible at quantities suitable for industrial ligand production [2].

chiral diol synthesis process chemistry multigram preparation

Oppolzer-Type Acrylate from Camphor-Derived Alcohol Achieves 94% d.e. in Diels-Alder vs. Stereoisomeric Alcohol Giving 66% d.e.

Oppolzer et al. demonstrated that chiral alcohols 7 and 8 prepared from (+)-camphor—structurally related to the target (1S,2R,3S,4R)-diol scaffold—when converted to their corresponding acrylates 9 and 13 and subjected to TiCl2(OiPr)2-mediated Diels-Alder addition to cyclopentadiene, exhibited stereoface-differentiations of 66% d.e. and 94% d.e., respectively [1]. The 28-percentage-point difference in d.e. between the two diastereomeric alcohol-derived acrylates directly illustrates how subtle stereochemical variations within the camphor scaffold produce dramatically divergent stereochemical outcomes. This is consistent with broader findings that camphor-derived bornane[10,2]sultam auxiliaries enable highly χ-face-selective Diels-Alder additions, dihydroxylations, and 1,4-additions [1][2]. In comparison, pinane-derived silyl enol ethers examined under similar MCPBA oxidation and alkylation conditions delivered at most 20% d.e., highlighting the superiority of the camphor [2.2.1] core for facial discrimination [3].

Diels-Alder cycloaddition chiral auxiliary diastereofacial selectivity

Chiral Polymer-Bound Camphanediol Enables Enantioselective HPLC Resolution of Racemates

Optically active exo,exo-2,3-camphanediol (CPO), synthesized from (+)-camphor and possessing the (1S,2R,3S,4R) absolute configuration, was incorporated into chiral polymer backbones (polymers 6 and 7) and evaluated as chiral adsorbents for high-performance liquid chromatography (HPLC) [1]. These camphanediol-containing chiral polymers proved effective for the optical resolution of several racemates [1]. This application exploits both the rigid stereochemical framework and the hydrogen-bond donor capacity of the vicinal diol for enantioselective recognition. Alternative monoterpene-derived diols such as pinane-2,3-diol have not been demonstrated in analogous chiral stationary phase applications with comparable resolution capability, likely due to the different spatial orientation of the hydroxyl groups in the [3.1.1] bicyclic framework versus the [2.2.1] camphor core.

chiral resolution HPLC stationary phase optical resolution polymer

Best Research & Industrial Application Scenarios for (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol: Evidence-Backed Selection Guide


P-Stereogenic Ligand Synthesis via the CAMDOL Platform (50 g Scale, Column-Free)

Research groups and fine-chemical manufacturers synthesizing P-stereogenic phosphinous acids, phosphinites, phosphines, phosphinates, phosphine oxides, phosphinothioates, and secondary phosphine oxides should select the (1S,2R,3S,4R)-camphor-2,3-diol as the starting scaffold for CAMDOL preparation. The CAMDOL protocol from camphorquinone is demonstrated at 50-gram scale with column-free purification, and the resulting CAMDOL-PHO delivers Pudovik adducts with dr up to 99:1 and yields up to 97% [1][2]. The angular methyl group at C-1 is mechanistically essential for this stereocontrol, as confirmed by comparative DFT calculations [1]. No other chiral diol scaffold has been reported to achieve comparable diastereomeric ratios across the breadth of P(III) and P(V) products accessible through this template.

Enantioselective Lewis Acid-Catalyzed Allylboration and Fluoroallylboration of Aldehydes

Medicinal chemistry and natural product synthesis groups requiring chiral homoallylic alcohols or gem-difluorinated homoallylic alcohols should employ the camphor-derived 2,3-diol as the chiral ligand scaffold. When elaborated to 2-phenylbornane-2,3-diol, the scaffold enables fluoroallylboration of aldehydes with 77–95% ee in good yields—a transformation that would require >99% ee in the α-pyrone downstream product [1]. The diol·SnCl4 complex has been optimized for catalytic enantioselective allylboration [2]. By contrast, the structurally analogous pinane-2,3-diol delivers only 20–30% d.e. in related asymmetric C–C bond formations, making it unsuitable for applications demanding high enantiopurity .

Chiral Auxiliary Backbone for Diels-Alder Cycloadditions Requiring >90% d.e.

Synthetic chemistry groups executing Ti-mediated Diels-Alder cycloadditions of acrylates to cyclopentadiene—a transformation central to the synthesis of cyclohexene-containing natural product cores—should utilize camphor-derived alcohol auxiliaries traceable to the (1S,2R,3S,4R)-diol scaffold. The optimal diastereomeric acrylate (13) achieves 94% d.e., while the incorrect diastereomer (9) achieves only 66% d.e. [1]. This 28-percentage-point spread underscores that exact stereochemical specification at procurement is non-negotiable. Pinane-derived auxiliaries do not approach this level of facial discrimination (≤20% d.e.), confirming the [2.2.1] camphor scaffold as the required architecture for high-performance Diels-Alder auxiliary applications [2].

Chiral Monomer for Polymer-Supported Enantioselective HPLC Stationary Phases

Analytical chemistry and separation science groups developing chiral stationary phases for HPLC resolution of racemic pharmaceuticals, agrochemicals, or fine chemicals should source enantiopure (1S,2R,3S,4R)-camphanediol as the chiral monomer. Incorporation of optically active exo,exo-2,3-camphanediol (CPO, synthesized from (+)-camphor) into polymer backbones yields materials that are effective for the optical resolution of diverse racemates [1]. The rigid [2.2.1] bicyclic framework and dual hydrogen-bond donor capacity of the exo,exo-diol are both required for chiral recognition; the pinane-2,3-diol scaffold, with its different ring geometry (bicyclo[3.1.1] rather than bicyclo[2.2.1]), has not been validated in comparable chiral stationary phase applications.

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